molecular formula C14H17NO2 B2528540 N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411299-53-9

N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide

Katalognummer: B2528540
CAS-Nummer: 2411299-53-9
Molekulargewicht: 231.295
InChI-Schlüssel: ZFNVOZOQKVQFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide, commonly known as CX614, is a potent AMPA receptor potentiator that has been extensively studied for its potential therapeutic applications. CX614 is a chemical compound that belongs to the family of oxiranes, which are cyclic ethers containing a three-membered ring.

Wirkmechanismus

CX614 acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity. CX614 enhances the activity of the AMPA receptor by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This results in an increase in the strength of synaptic connections, which is thought to underlie the therapeutic effects of CX614.
Biochemical and Physiological Effects:
CX614 has been shown to enhance synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum. This enhancement of synaptic plasticity is thought to be responsible for the cognitive-enhancing effects of CX614, such as improved learning and memory. CX614 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which may be due to its ability to enhance synaptic plasticity and promote neuronal survival.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CX614 is its potency and selectivity for the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in synaptic plasticity and neurological disorders. However, one of the limitations of CX614 is its relatively short half-life, which limits its duration of action in vivo. This can be overcome by using prodrugs or sustained-release formulations of CX614.

Zukünftige Richtungen

There are several future directions for the research on CX614. One direction is to investigate the potential therapeutic applications of CX614 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of CX614 in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to optimize the pharmacokinetic properties of CX614 to improve its efficacy and duration of action in vivo.
Conclusion:
In conclusion, CX614 is a potent AMPA receptor potentiator that has been extensively studied for its potential therapeutic applications in neurological disorders. CX614 enhances synaptic plasticity and has neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders. However, further research is needed to optimize the pharmacokinetic properties of CX614 and explore its potential therapeutic applications in neurodegenerative diseases.

Synthesemethoden

The synthesis of CX614 involves the reaction of 2-cyclobutylbenzylamine with epichlorohydrin in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield CX614. The overall yield of this synthesis method is around 25%, and the purity of the compound can be increased by recrystallization.

Wissenschaftliche Forschungsanwendungen

CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. CX614 has been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This property of CX614 makes it a promising candidate for the treatment of neurological disorders where synaptic plasticity is impaired.

Eigenschaften

IUPAC Name

N-[(2-cyclobutylphenyl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-8-11-4-1-2-7-12(11)10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVOZOQKVQFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.